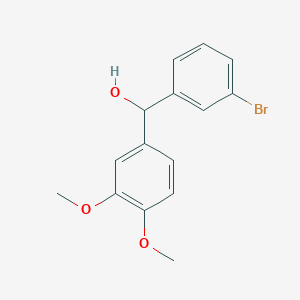

(3-Bromophenyl)(3,4-dimethoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(3,4-dimethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCKUIMUXMCYFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=CC(=CC=C2)Br)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Diarylmethanol Derivatives in Synthetic and Mechanistic Studies

Diarylmethanol derivatives, as a class of organic compounds, are pivotal intermediates in a wide array of synthetic transformations and are instrumental in the investigation of reaction mechanisms. Their core structure, consisting of two aryl groups attached to a hydroxymethylene bridge, provides a foundation for the construction of diverse molecular architectures.

In synthetic organic chemistry, diarylmethanols serve as precursors to a variety of important molecular scaffolds. The hydroxyl group can be readily oxidized to a ketone, esterified, or converted into a good leaving group for nucleophilic substitution reactions. This reactivity allows for the elaboration of the diarylmethanol core into more complex structures with potential applications in medicinal chemistry and materials science. For instance, brominated methanols, a category to which (3-Bromophenyl)(3,4-dimethoxyphenyl)methanol belongs, are known precursors for fluorenones and spirocyclic compounds through palladium-catalyzed cyclization reactions. vulcanchem.com

From a mechanistic standpoint, diarylmethanol derivatives are crucial for studying the stability and reactivity of carbocations. The diarylmethyl cation, formed upon the departure of the hydroxyl group or a derivative thereof, is a key intermediate in numerous reactions. The nature and position of substituents on the aryl rings significantly influence the stability of this carbocation, thereby affecting reaction rates and product distributions. This has made diarylmethanols valuable probes for physical organic chemistry studies aimed at understanding substituent effects.

Significance of Functional Group Interplay in 3 Bromophenyl 3,4 Dimethoxyphenyl Methanol: Bromine and Dimethoxy Moieties

The chemical behavior of (3-Bromophenyl)(3,4-dimethoxyphenyl)methanol is largely dictated by the electronic and steric interplay between the bromine atom on one phenyl ring and the two methoxy (B1213986) groups on the other. This functional group arrangement creates a molecule with distinct regions of reactivity, which can be selectively exploited in chemical synthesis.

The bromine atom, being an electronegative element, exerts an electron-withdrawing inductive effect, which deactivates the phenyl ring to which it is attached towards electrophilic substitution. However, its most significant synthetic utility lies in its ability to participate in a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. This provides a powerful strategy for introducing a wide range of substituents and building molecular complexity.

The dichotomy of having an electron-poor (bromophenyl) and an electron-rich (dimethoxyphenyl) ring within the same molecule allows for regioselective transformations. Chemists can target one ring for a specific reaction while leaving the other unaffected, a strategy that is highly valuable in multi-step syntheses.

Historical and Current Research Trajectories Involving 3 Bromophenyl 3,4 Dimethoxyphenyl Methanol and Its Structural Analogs

Strategic Approaches to Carbon-Carbon Bond Formation in Diarylmethanol Synthesis

The creation of the central carbon-carbon bond that connects the two aryl rings is the cornerstone of diarylmethanol synthesis. This can be accomplished through several strategic approaches, primarily involving the reaction of an organometallic nucleophile with an electrophilic carbonyl compound or the reduction of a pre-formed diaryl ketone.

Organometallic Reagent-Mediated Syntheses of this compound

Organometallic reagents are fundamental tools for the formation of carbon-carbon bonds. The synthesis of this compound can be effectively achieved by the nucleophilic addition of an organometallic derivative of one of the aryl components to the carbonyl group of the other.

A primary route involves the use of a Grignard reagent . For the synthesis of the target molecule, two main retrosynthetic disconnections are possible:

Route A: Reaction of 3-bromophenylmagnesium bromide with 3,4-dimethoxybenzaldehyde.

Route B: Reaction of a 3,4-dimethoxyphenyl organometallic reagent with 3-bromobenzaldehyde (B42254).

Grignard reagents are typically prepared by reacting an aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). cerritos.edu The subsequent reaction with the aldehyde proceeds via a nucleophilic attack on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide and yield the diarylmethanol. researchgate.net

Another powerful class of organometallic reagents for this transformation is organolithium compounds . Aryllithium reagents can be prepared through lithium-halogen exchange from the corresponding aryl bromide and an alkyllithium reagent such as n-butyllithium. These reagents can then be reacted with an appropriate aldehyde. Furthermore, organolithium compounds can be transmetalated with zinc salts like ZnCl₂ to form organozinc reagents. nih.gov These organozinc compounds offer a milder alternative and are often used in catalytic asymmetric additions. nih.gov

| Reagent Type | Aryl Halide Precursor | Aldehyde Precursor | Key Features |

| Grignard Reagent | 3-Bromobenzene | 3,4-Dimethoxybenzaldehyde | Well-established, cost-effective. |

| Grignard Reagent | 1-Bromo-3,4-dimethoxybenzene | 3-Bromobenzaldehyde | Alternative disconnection. |

| Organolithium/Organozinc | 3-Bromobenzene | 3,4-Dimethoxybenzaldehyde | High reactivity, useful for transmetalation. nih.gov |

Reductive Synthesis Pathways from Ketone Precursors

An alternative and widely used strategy for the synthesis of diarylmethanols is the reduction of the corresponding diaryl ketone. For the target molecule, this involves the synthesis of (3-bromophenyl)(3,4-dimethoxyphenyl)methanone, followed by its reduction to this compound.

The ketone precursor can be synthesized via several methods, including the Friedel-Crafts acylation . This reaction typically involves the acylation of an electron-rich aromatic ring, such as 1,2-dimethoxybenzene (B1683551) (veratrole), with an acyl chloride, like 3-bromobenzoyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). sigmaaldrich.comrsc.org

Once the diaryl ketone is obtained, it can be reduced to the corresponding diarylmethanol using a variety of reducing agents. Common reagents for this transformation include:

Sodium borohydride (NaBH₄): A mild and selective reducing agent for ketones and aldehydes.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, also effective for this transformation.

Catalytic hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.

The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. For instance, sodium borohydride is generally preferred for its chemoselectivity towards carbonyl groups.

Catalytic and Stereoselective Innovations in Diarylmethanol Production

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the synthesis of diarylmethanols, with a particular emphasis on achieving high levels of stereoselectivity for the preparation of chiral, enantioenriched products.

Transition Metal-Catalyzed Routes to Diarylmethanols

Various transition metals have been employed to catalyze the synthesis of diarylmethanols. These catalytic systems often offer milder reaction conditions and improved functional group tolerance compared to classical stoichiometric methods.

Palladium-catalyzed cross-coupling reactions are versatile for forming carbon-carbon bonds. While often used for creating biaryl linkages, modifications can be applied to generate diarylmethanols. For example, palladium catalysts can be used in the α-arylation of benzyl (B1604629) ketones to form diarylmethanes, which are structurally related to diarylmethanols. nih.gov

Rhodium-catalyzed reactions have also emerged as a powerful tool. Rhodium complexes can catalyze the addition of arylboronic acids to aldehydes, providing a direct route to diarylmethanols. acs.org Furthermore, rhodium(III) catalysts have been utilized in the amination of diarylmethanols through a "borrowing hydrogen" mechanism, highlighting the reactivity of these compounds in further transformations. researchgate.net

Copper-catalyzed reactions offer a cost-effective alternative to palladium and rhodium. Copper hydride (CuH) catalyzed hydrosilylation of diaryl ketones is an efficient method for producing diarylmethanols. organic-chemistry.org This method involves the in-situ generation of CuH, which then participates in the reduction of the ketone.

| Metal Catalyst | Reaction Type | Key Features |

| Palladium | α-Arylation of benzyl ketones | Forms diarylmethane core. nih.gov |

| Rhodium | Addition of arylboronic acids to aldehydes | Direct route to diarylmethanols. acs.org |

| Copper | Hydrosilylation of diaryl ketones | Cost-effective, mild conditions. organic-chemistry.org |

Chiral Catalyst Applications for Related Asymmetric Diarylmethanol Syntheses

The synthesis of enantioenriched diarylmethanols is of great interest due to their prevalence in pharmaceuticals. This is often achieved through asymmetric catalysis, where a chiral catalyst controls the stereochemical outcome of the reaction.

One common approach is the asymmetric addition of organometallic reagents to aldehydes . The use of chiral ligands in conjunction with organozinc reagents has been particularly successful. For instance, enantioenriched amino alcohol-based catalysts can promote the addition of arylzinc reagents to aldehydes with high enantioselectivity. nih.gov To achieve this, aryllithium or Grignard reagents are often transmetalated to zinc, and a chelating agent can be added to suppress non-catalyzed background reactions that would lead to a racemic product. nih.gov

Another important strategy is the asymmetric reduction of prochiral diaryl ketones . This can be accomplished using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation. For example, copper hydride catalysis in the presence of a chiral ligand, such as (R)-(-)-(DTBM-SEGPHOS), can effect the highly enantioselective 1,2-hydrosilylation of diaryl ketones to produce nonracemic diarylmethanols in excellent yields. organic-chemistry.org Similarly, rhodium catalysts paired with chiral bisphosphine ligands have been used for the enantioselective silylation of arene C-H bonds in diarylmethanol derivatives. acs.org

| Asymmetric Strategy | Catalyst System Example | Product Type | Enantioselectivity (ee) |

| Asymmetric Arylation | Arylzinc reagent with chiral amino alcohol | Enantioenriched diarylmethanols | >90% nih.gov |

| Asymmetric Hydrosilylation | (R)-DTBM-SEGPHOS)CuH | Nonracemic diarylmethanols | up to 94% organic-chemistry.org |

| Asymmetric C-H Silylation | [Rh(cod)Cl]₂ with chiral bisphosphine | Enantioenriched silylated diarylmethanols | High |

Precursor Synthesis and Building Block Strategies for this compound

The successful synthesis of the target molecule relies on the availability and efficient preparation of its key precursors. The primary building blocks are a 3-brominated aromatic component and a 3,4-dimethoxylated aromatic component, one of which must be in the form of a carbonyl compound (aldehyde or ketone precursor) and the other as an organometallic reagent or its precursor.

Synthesis of 3-Bromobenzaldehyde: This key precursor can be prepared through several routes. A common laboratory method is the bromination of benzaldehyde (B42025). This reaction can be carried out using bromine in the presence of a Lewis acid catalyst like aluminum chloride, often in a chlorinated solvent. wikipedia.orgprepchem.com The reaction conditions need to be carefully controlled to favor the formation of the meta-isomer. Another approach involves the use of bromine chloride with aluminum chloride. google.com

Synthesis of 3,4-Dimethoxybenzaldehyde (Veratraldehyde): This is a commercially available compound. However, it can be synthesized from vanillin through methylation of the phenolic hydroxyl group.

Synthesis of (3-bromophenyl)(3,4-dimethoxyphenyl)methanone: As mentioned previously, this ketone precursor is crucial for the reductive pathway. It can be synthesized via a Friedel-Crafts acylation of veratrole with 3-bromobenzoyl chloride. An alternative approach to diaryl ketones involves a palladium-catalyzed Fukuyama coupling of a thioester with an organozinc reagent. This method can provide good yields of unsymmetrical diaryl ketones.

Generation of Organometallic Precursors:

3-Bromophenylmagnesium bromide: Prepared from 3-bromobenzene and magnesium turnings in an anhydrous ether.

(3,4-Dimethoxyphenyl)magnesium bromide: Prepared from 1-bromo-3,4-dimethoxybenzene and magnesium.

Organozinc reagents: Can be generated in situ from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt like ZnCl₂. nih.gov

Synthesis of 3-Bromoaryl and 3,4-Dimethoxyaryl Precursors

The successful synthesis of this compound is predicated on the availability of suitably functionalized aryl precursors. The preparation of these precursors involves well-established yet adaptable synthetic transformations.

The 3-bromoaryl precursors, such as 3-bromobenzaldehyde and 3-bromobenzoic acid, are key building blocks. The synthesis of 3-bromobenzaldehyde can be achieved through the electrophilic bromination of benzaldehyde. One patented method describes the treatment of benzaldehyde with bromine chloride in the presence of aluminum chloride as a Lewis acid catalyst, utilizing a polar lower chloroalkane as the solvent. reddit.comlibretexts.org This process is conducted under anhydrous and molecular oxygen-free conditions to ensure high yield and selectivity. Another approach involves the oxidation of 3-bromotoluene (B146084) using a strong oxidizing agent like potassium permanganate (B83412) to yield 3-bromobenzoic acid. ijpcbs.comrsc.org This acid can then be used directly in certain coupling reactions or can be converted to other functional groups as needed.

For the 3,4-dimethoxyaryl moiety, common precursors include 1,2-dimethoxybenzene (veratrole) and 3,4-dimethoxybenzaldehyde. Veratrole can be synthesized by the methylation of pyrocatechol. This reaction is typically carried out using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base. More environmentally benign methods utilize dimethyl carbonate as the methylating agent. sigmaaldrich.com The synthesis of 3,4-dimethoxybenzaldehyde often starts from vanillin (3-methoxy-4-hydroxybenzaldehyde), which is then methylated. cerritos.edu An alternative route involves the chloromethylation of 3,4-dimethoxybenzene followed by reaction with urotropin and subsequent hydrolysis, known as the Sommelet reaction. researchgate.net

| Precursor | Starting Material(s) | Key Reagents | Synthetic Method |

|---|---|---|---|

| 3-Bromobenzaldehyde | Benzaldehyde | Bromine chloride, Aluminum chloride | Electrophilic Aromatic Substitution |

| 3-Bromobenzoic Acid | 3-Bromotoluene | Potassium permanganate | Oxidation |

| 1,2-Dimethoxybenzene (Veratrole) | Pyrocatechol | Dimethyl sulfate or Dimethyl carbonate | Williamson Ether Synthesis or Green Methylation |

| 3,4-Dimethoxybenzaldehyde | Vanillin | Methylating agent (e.g., dimethyl sulfate) | Methylation |

Carbonyl Compound Synthesis for Diarylmethanol Construction

The central step in the synthesis of this compound is the formation of the corresponding diaryl ketone, (3-bromophenyl)(3,4-dimethoxyphenyl)methanone. This ketone is then reduced to the target diarylmethanol. Two primary strategies for the synthesis of this diaryl ketone are the Friedel-Crafts acylation and the use of Grignard reagents.

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds to aromatic rings. In the context of synthesizing (3-bromophenyl)(3,4-dimethoxyphenyl)methanone, this involves the reaction of 1,2-dimethoxybenzene (veratrole) with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. mdma.ch The electron-rich nature of veratrole facilitates the electrophilic aromatic substitution, leading to the desired diaryl ketone. The reaction conditions, including the choice of solvent and catalyst, are crucial for achieving high yields and selectivity. google.com

An alternative approach involves the use of Grignard reagents. This method can be executed in two ways. In the first, a Grignard reagent is prepared from a 3-bromoaryl halide, such as 3-bromobenzyl bromide, which can then react with a 3,4-dimethoxy-substituted aldehyde. In the second, and more direct route to the diarylmethanol, 3,4-dimethoxyphenylmagnesium bromide is prepared from the corresponding aryl bromide and magnesium metal. sigmaaldrich.com This Grignard reagent is then reacted with 3-bromobenzaldehyde. The nucleophilic addition of the Grignard reagent to the aldehyde carbonyl group, followed by an aqueous workup, directly yields this compound. rsc.org

Once the diaryl ketone, (3-bromophenyl)(3,4-dimethoxyphenyl)methanone, is synthesized, the final step is its reduction to the corresponding alcohol. This transformation is commonly achieved using reducing agents such as sodium borohydride (NaBH₄) in a suitable solvent like methanol (B129727) or ethanol. mdma.chijcea.org The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the desired diarylmethanol. Catalytic hydrogenation is another viable method for this reduction, often employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. arkat-usa.org

| Synthetic Strategy | Key Reactants | Key Intermediate/Product |

|---|---|---|

| Friedel-Crafts Acylation | 1,2-Dimethoxybenzene, 3-Bromobenzoyl chloride | (3-Bromophenyl)(3,4-dimethoxyphenyl)methanone |

| Grignard Reaction | 3,4-Dimethoxyphenylmagnesium bromide, 3-Bromobenzaldehyde | This compound |

| Reduction of Ketone | (3-Bromophenyl)(3,4-dimethoxyphenyl)methanone | This compound |

Reactivity Profiles of the Central Hydroxyl Group in this compound

The secondary benzylic alcohol moiety is central to the molecule's reactivity, participating in oxidation, derivatization, and elimination reactions.

The secondary alcohol group of this compound can be readily oxidized to the corresponding ketone, (3-bromophenyl)(3,4-dimethoxyphenyl)methanone. A variety of oxidizing agents are available for this transformation, ranging from classic chromium-based reagents to milder, more selective modern methods. libretexts.orgwikipedia.org The choice of reagent often depends on the desired reaction conditions and tolerance for other functional groups. youtube.com

Common methods for oxidizing secondary alcohols to ketones include:

Chromium-Based Reagents : Jones reagent (chromic acid, H₂CrO₄, prepared from CrO₃ and H₂SO₄) is a powerful oxidizing agent that efficiently converts secondary alcohols to ketones. libretexts.org Pyridinium chlorochromate (PCC) is a milder alternative that also achieves this transformation effectively, often in dichloromethane (B109758) (CH₂Cl₂). libretexts.orglscollege.ac.in

Dess-Martin Periodinane (DMP) : This is a mild and highly selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. lscollege.ac.in The reaction is typically performed at room temperature and is known for its high yields and compatibility with sensitive functional groups. lscollege.ac.in

Swern Oxidation : This method utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine (B128534) (Et₃N). lscollege.ac.in It is a reliable method that avoids the use of heavy metals. lscollege.ac.in

Photochemical Oxidation : Green chemistry approaches using photocatalysts like Eosin Y with molecular oxygen (O₂) under blue LED irradiation have been developed for the selective oxidation of benzylic alcohols to ketones. organic-chemistry.org This method offers mild reaction conditions and is environmentally friendly. organic-chemistry.org

The presence of electron-donating dimethoxy groups on one phenyl ring and the electron-withdrawing bromo group on the other can influence the reaction rate, but the transformation to the ketone is generally efficient.

Table 1: Reagents for Oxidation to Ketone

| Reagent/Method | Typical Conditions | Key Characteristics |

|---|---|---|

| Jones Reagent (H₂CrO₄) | Aqueous H₂SO₄, acetone | Strong oxidant, harsh acidic conditions. libretexts.org |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Milder than Jones reagent, selective. libretexts.orglscollege.ac.in |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, high-yielding, good functional group tolerance. lscollege.ac.in |

| Swern Oxidation | (COCl)₂, DMSO, then Et₃N, low temp. | Metal-free, reliable, but requires careful handling of toxic byproducts. lscollege.ac.in |

| Eosin Y/O₂/Blue LED | O₂ atmosphere, blue light | Photocatalytic, green, and mild conditions. organic-chemistry.org |

The hydroxyl group serves as a handle for further molecular elaboration through etherification and esterification reactions.

Etherification: The most common method for converting the alcohol to an ether is the Williamson ether synthesis. byjus.comwikipedia.org This two-step process involves:

Deprotonation : The alcohol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide is a potent nucleophile.

Nucleophilic Substitution : The alkoxide then reacts with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) via an Sₙ2 mechanism to form the ether. wikipedia.orgmasterorganicchemistry.com

This method is highly versatile for preparing a wide range of ethers from the parent alcohol. byjus.com

Esterification: The Fischer esterification is a classic method for converting a carboxylic acid and an alcohol into an ester. libretexts.org In this reaction, this compound is heated with a carboxylic acid (e.g., acetic acid) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to achieve high yields, it is often necessary to either use an excess of the alcohol or remove the water that is formed as a byproduct. libretexts.orgchemistrysteps.com

Table 2: Derivatization of the Hydroxyl Group

| Reaction Type | Reagents | Product Type | General Mechanism |

|---|---|---|---|

| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | Ether (R-O-CHAr₂) | Sₙ2 reaction between alkoxide and alkyl halide. wikipedia.org |

| Fischer Esterification | Carboxylic acid (R-COOH), Acid catalyst (e.g., H₂SO₄) | Ester (R-COO-CHAr₂) | Acid-catalyzed nucleophilic addition-elimination. organic-chemistry.orgchemistrysteps.com |

Under acidic conditions, particularly with heating, the benzylic alcohol can undergo dehydration (elimination of water) to form an alkene. The mechanism involves the protonation of the hydroxyl group by the acid, converting it into a good leaving group (water). Departure of the water molecule generates a secondary benzylic carbocation. This carbocation is resonance-stabilized by both the 3-bromophenyl and the 3,4-dimethoxyphenyl rings, making its formation favorable. A base (such as water or the conjugate base of the acid) then abstracts a proton from the adjacent carbon, leading to the formation of a double bond. The resulting product would be 1-(3-bromophenyl)-1-(3,4-dimethoxyphenyl)ethene.

Functional Group Transformations on the Bromo-Substituted Phenyl Ring

The carbon-bromine bond on the phenyl ring is a versatile functional group that provides an entry point for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. mdpi.com The aryl bromide in this compound is an excellent substrate for these transformations. The hydroxyl group is generally tolerated under the conditions for these reactions.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound, typically an aryl or vinyl boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org This allows for the synthesis of biaryl compounds.

Heck Coupling : The Heck reaction involves the coupling of the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, using a palladium catalyst and a base. mdpi.com This reaction forms a new carbon-carbon bond at the vinylic position.

Sonogashira Coupling : This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by both palladium and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org Copper-free protocols have also been developed. beilstein-journals.org

Table 3: Cross-Coupling Reactions of the Aryl Bromide

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar'-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl-substituted methanol |

| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Stilbene-type derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Amine base | Alkynyl-substituted diarylmethanol |

The bromine atom can be exchanged for a metal, typically lithium, by reacting it with an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org This lithium-bromine exchange is a rapid and efficient process, particularly at low temperatures. acs.orgacs.org

A critical consideration for this reaction is the presence of the acidic hydroxyl proton. Organolithium reagents are extremely strong bases and will deprotonate the alcohol before any halogen exchange occurs. libretexts.orgwikipedia.org Therefore, at least two equivalents of the organolithium reagent are required: the first equivalent deprotonates the hydroxyl group to form a lithium alkoxide, and the second equivalent performs the lithium-bromine exchange to generate an aryllithium species.

The resulting dilithiated intermediate is a powerful nucleophile and can react with a wide range of electrophiles. mt.comtaylorandfrancis.com For example, quenching the reaction with an aldehyde or ketone would introduce a new alcohol functionality, while reaction with carbon dioxide (CO₂) followed by an acidic workup would yield a carboxylic acid.

Table 4: Metal-Halogen Exchange and Subsequent Reactions

| Step 1: Reagent | Step 2: Electrophile (E+) | Final Product Functional Group |

|---|---|---|

| 2 eq. n-BuLi or t-BuLi | H₂O (workup) | (3,4-Dimethoxyphenyl)phenylmethanol |

| 2 eq. n-BuLi or t-BuLi | 1. CO₂ 2. H₃O⁺ | 3-((3,4-dimethoxyphenyl)(hydroxy)methyl)benzoic acid |

| 2 eq. n-BuLi or t-BuLi | 1. R₂C=O (Ketone) 2. H₃O⁺ | Diol derivative |

| 2 eq. n-BuLi or t-BuLi | 1. R-CHO (Aldehyde) 2. H₃O⁺ | Diol derivative |

Reactivity and Derivatization of the Dimethoxy-Substituted Phenyl Ring

The 3,4-dimethoxy-substituted phenyl ring is an activated aromatic system, prone to electrophilic attack due to the electron-donating nature of the two methoxy groups. These groups increase the electron density of the ring, making it more nucleophilic compared to unsubstituted benzene.

The methoxy groups are strong activating groups and are ortho, para-directors for electrophilic aromatic substitution. In the case of the 3,4-dimethoxyphenyl moiety, the positions ortho to the methoxy groups (positions 2 and 5) and the position para to the 3-methoxy group (position 6) are activated. The position para to the 4-methoxy group is occupied by the benzylic carbon.

Due to the combined directing effects of the two methoxy groups, electrophilic substitution is expected to occur predominantly at the positions most strongly activated by both groups and least sterically hindered. The primary sites for electrophilic attack on the 3,4-dimethoxyphenyl ring are the C-5 and C-2 positions. The C-5 position is para to the 4-methoxy group and ortho to the 3-methoxy group, making it electronically very rich. The C-2 position is ortho to the 4-methoxy group. Steric hindrance from the adjacent benzylic methanol group might influence the regioselectivity between these positions.

A pertinent example can be drawn from the electrophilic bromination of 3,4-dimethoxytoluene. In a reaction using bromate (B103136) and bromide in the presence of sulfuric acid, bromination occurs on the aromatic ring, demonstrating the susceptibility of the dimethoxy-activated ring to electrophilic attack. google.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on the 3,4-Dimethoxyphenyl Ring of this compound

| Electrophilic Reagent | Predicted Major Product(s) |

| Br₂ / FeBr₃ | (3-Bromophenyl)(2-bromo-4,5-dimethoxyphenyl)methanol and/or (3-Bromophenyl)(5-bromo-3,4-dimethoxyphenyl)methanol |

| HNO₃ / H₂SO₄ | (3-Bromophenyl)(2-nitro-4,5-dimethoxyphenyl)methanol and/or (3-Bromophenyl)(5-nitro-3,4-dimethoxyphenyl)methanol |

| Acyl Chloride / AlCl₃ | (3-Bromophenyl)(2-acyl-4,5-dimethoxyphenyl)methanol and/or (3-Bromophenyl)(5-acyl-3,4-dimethoxyphenyl)methanol |

The methoxy groups of the 3,4-dimethoxyphenyl ring can be cleaved to form hydroxyl groups, a reaction known as demethylation. This transformation is typically achieved using strong Lewis acids or other specific demethylating agents. The selective demethylation of one methoxy group over the other can be challenging and often depends on the reaction conditions and the specific reagent used.

A process for the regioselective demethylation of a p-methoxy group in 3',4'-dimethoxy benzoic acid esters has been described using an excess of a Lewis acid like aluminum halide. google.com This suggests that in this compound, the methoxy group at the 4-position, which is para to the benzylic substituent, might be preferentially demethylated under certain conditions. Reagents such as boron tribromide (BBr₃) are commonly used for the cleavage of aryl methyl ethers. google.com

Table 2: Common Reagents for Demethylation of Aryl Methoxy Groups

| Reagent | Description |

| Boron Tribromide (BBr₃) | A powerful and widely used Lewis acid for the cleavage of ethers. |

| Pyridinium Chloride | A reagent that can effect demethylation, though often with low regioselectivity. google.com |

| Aluminum Chloride (AlCl₃) | A Lewis acid that can be used for regioselective demethylation in certain substrates. google.com |

| Hydrobromic Acid (HBr) | A strong acid that can be used for demethylation, sometimes in the presence of additives. google.com |

Regioselectivity and Chemoselectivity in Multi-functional this compound Transformations

The presence of two distinct phenyl rings and a hydroxyl group in this compound raises important questions of regioselectivity and chemoselectivity in its chemical transformations.

Regioselectivity in electrophilic aromatic substitution is primarily governed by the directing effects of the substituents on each ring.

On the 3,4-dimethoxyphenyl ring: As discussed, the two methoxy groups are strong activating, ortho, para-directors. This leads to a high probability of substitution at the positions activated by these groups, namely C-2 and C-5.

On the 3-bromophenyl ring: The bromine atom is a deactivating, yet ortho, para-directing substituent. Therefore, electrophilic attack on this ring would be directed to the positions ortho (C-2 and C-4) and para (C-6) to the bromine atom. However, this ring is significantly less reactive towards electrophiles than the dimethoxy-substituted ring.

Chemoselectivity refers to the preferential reaction of one functional group or part of a molecule over another. In the context of electrophilic aromatic substitution on this compound, the reaction is overwhelmingly likely to occur on the electron-rich 3,4-dimethoxyphenyl ring. The strong activation provided by the two methoxy groups makes this ring far more nucleophilic than the 3-bromophenyl ring, which is deactivated by the electron-withdrawing inductive effect of the bromine atom.

Therefore, in a competitive scenario, an electrophile will selectively attack the 3,4-dimethoxyphenyl ring. Achieving electrophilic substitution on the 3-bromophenyl ring would require forcing conditions and potentially the protection of the more reactive dimethoxy-substituted ring.

Furthermore, the benzylic hydroxyl group can also influence reactivity. Under acidic conditions, it can be protonated and eliminated to form a benzylic carbocation. This carbocation is stabilized by both phenyl rings, particularly the electron-rich dimethoxy-substituted ring. This intermediate could then undergo nucleophilic attack or elimination. The formation of this carbocation could also be a competing pathway in reactions carried out under strongly acidic conditions, such as Friedel-Crafts reactions.

Mechanistic Elucidation of Reactions Involving 3 Bromophenyl 3,4 Dimethoxyphenyl Methanol

Investigation of Reaction Pathways and Intermediates in Derivatization Reactions

The derivatization of (3-Bromophenyl)(3,4-dimethoxyphenyl)methanol can proceed through several reaction pathways, largely dictated by the reagents and conditions employed. Key transformations often target the hydroxyl and bromophenyl functionalities, leading to a diverse array of products.

Grignard Reaction Pathways: One of the fundamental methods for synthesizing diarylmethanols like the title compound involves the Grignard reaction. This pathway typically sees a Grignard reagent, formed from an aryl halide, attacking an aldehyde. For instance, the synthesis of a related compound, (2-Bromophenyl)(3,4-dimethoxyphenyl)methanol, is achieved by reacting a Grignard reagent derived from 2-bromoiodobenzene with 3,4-dimethoxybenzaldehyde (B141060). vulcanchem.com The key intermediate in this process is a magnesium alkoxide, which is subsequently protonated during an acidic workup to yield the final alcohol product. The reaction is highly dependent on anhydrous conditions, as the Grignard reagent is a strong base. acs.org

Palladium-Catalyzed Reactions: The bromine atom on the phenyl ring serves as a functional handle for various palladium-catalyzed cross-coupling reactions. These reactions are pivotal for forming new carbon-carbon or carbon-heteroatom bonds. Brominated methanols can act as precursors for creating more complex structures like fluorenones and spirocyclic compounds through intramolecular cyclization, a process also catalyzed by palladium. vulcanchem.com The intermediates in these reactions are typically organopalladium species, formed through the oxidative addition of the aryl bromide to a Pd(0) complex.

Substitution and Elimination Reactions: The hydroxyl group can be a target for derivatization. For example, it can be converted into a better leaving group, such as a tosylate, which can then be displaced by a nucleophile in an SN2 reaction. Alternatively, treatment with a strong acid can lead to the formation of a carbocation intermediate via protonation of the hydroxyl group and subsequent loss of water. This stabilized diarylmethyl cation is a key intermediate that can be trapped by various nucleophiles or undergo elimination to form an alkene. In a related process, veratryl alcohol (3,4-dimethoxybenzyl alcohol) can be brominated using reagents like phosphorus tribromide or hydrogen bromide to replace the hydroxyl group with a bromine atom. google.com

A summary of potential reaction pathways and their characteristic intermediates is presented in the table below.

| Reaction Type | Reagents | Key Intermediates | Product Type |

| Grignard Synthesis | 3-Bromophenylmagnesium bromide + 3,4-Dimethoxybenzaldehyde | Magnesium alkoxide | Diaryl alcohol |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-Pd(II)-Br complex | Triaryl-methane derivative |

| Heck Coupling | Alkene, Pd catalyst, Base | Aryl-Pd(II)-Br complex | Substituted alkene |

| Nucleophilic Substitution | HBr or PBr₃ | Carbocation or Alkyl phosphite | Arylmethyl bromide |

| Intramolecular Cyclization | Pd catalyst, Base | Palladacycle | Fluorenone derivative |

Kinetic and Thermodynamic Studies of this compound Reactivity

Kinetic Analysis: Kinetic studies on related reactions, such as the aminolysis of substituted phenyl thionocarbonates, often employ pseudo-first-order conditions to determine rate coefficients. beilstein-journals.org By analyzing the dependence of the observed rate constant (kobsd) on reactant concentrations and pH, a detailed reaction mechanism can be proposed. For reactions involving this compound, such studies could elucidate the rate-determining step, for instance, the formation of a tetrahedral intermediate or the cleavage of a carbon-leaving group bond. beilstein-journals.org Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of a series of catalysts or reactants, can reveal the extent of bond formation or cleavage in the transition state. beilstein-journals.org

The following table outlines hypothetical parameters that could be investigated in kinetic and thermodynamic studies of a reaction involving the title compound, such as a palladium-catalyzed coupling.

| Parameter | Method of Determination | Information Gained |

| Rate constant (k) | UV-Vis or NMR spectroscopy | Reaction speed |

| Activation Energy (Ea) | Arrhenius plot (rate vs. temperature) | Minimum energy for reaction |

| Enthalpy of Reaction (ΔH) | Calorimetry or van't Hoff plot | Heat absorbed/released |

| Entropy of Reaction (ΔS) | van't Hoff plot | Change in disorder |

| Gibbs Free Energy (ΔG) | ΔG = ΔH - TΔS | Reaction spontaneity/equilibrium |

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry offers powerful tools for predicting and understanding reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) can be used to model reactants, intermediates, transition states, and products, providing a detailed picture of the reaction energy profile.

In a study on the formation of veratraldehyde from a related lignin (B12514952) model compound, DFT calculations with the M06-2X functional and a 6-31++G(d,p) basis set were used to map the entire reaction pathway. mdpi.com This approach identified several non-enzymatic steps, including radical formation, water and oxygen addition, and bond transformations. mdpi.com The calculations were able to pinpoint the highest activation energy step, suggesting it could be the rate-determining step of the reaction. mdpi.com

Another computational technique, Frontier Molecular Orbital (FMO) analysis, can predict the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For a series of thiophene-containing Schiff bases undergoing Suzuki coupling, DFT calculations were used to determine their HOMO-LUMO gaps, successfully predicting their relative reactivities. acs.org

Applying these methods to this compound could predict its behavior in various reactions. For example, DFT could model the oxidative addition step in a palladium-catalyzed reaction, while FMO analysis could compare its reactivity to other aryl bromides.

The table below shows representative computational data for analogous compounds, illustrating how these values correlate with reactivity.

| Compound (Analog) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |

| Analog A | -6.2 | -2.1 | 4.1 | Moderate |

| Analog B | -5.9 | -2.2 | 3.7 | High |

| Analog C | -6.5 | -2.0 | 4.5 | Low |

Solvent Effects and Catalytic Cycle Analysis in Transformations of this compound

Solvent Effects: The choice of solvent is critical in many organic reactions, influencing both reaction rates and outcomes. In Grignard reactions, ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential. rsc.orgresearchgate.net They solvate the magnesium center of the Grignard reagent, which affects its reactivity and the position of the Schlenk equilibrium. researchgate.net Studies have shown that THF can sometimes lead to lower yields in benzyl (B1604629) Grignard reactions due to an increase in undesired Wurtz coupling by-products compared to solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.org The polarity of the solvent can also dictate the reaction pathway; for example, more polar solvents can favor an electron transfer pathway in Grignard additions to ketones. researchgate.net For reactions involving this compound, the solvent's ability to stabilize charged intermediates or dissolve reagents would be a key factor in optimizing reaction conditions.

Catalytic Cycle Analysis: Many transformations of this compound, particularly cross-coupling reactions, rely on a catalyst that operates in a cycle. A typical palladium-catalyzed cross-coupling reaction involves three main steps: youtube.comyoutube.comyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the (3-Bromophenyl) moiety. This oxidizes the palladium from the 0 to the +2 oxidation state, forming an aryl-palladium(II)-halide intermediate. youtube.comyoutube.com

Transmetalation: A second reagent, such as an organoboron compound (in Suzuki coupling) or an organozinc compound (in Negishi coupling), transfers its organic group to the palladium center, displacing the halide. youtube.comyoutube.com This forms a diaryl-palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex are coupled together, forming the new C-C bond of the final product. This step regenerates the Pd(0) catalyst, which can then re-enter the cycle. youtube.comyoutube.com

Understanding each step of the catalytic cycle is crucial for optimization. Theoretical calculations have been used to determine the free energy profile for such cycles, identifying the rate-determining step, which in some palladium-catalyzed reactions has been found to be the reductive elimination. researchgate.net Inhibitory effects from other species in the reaction, such as certain anions, can also be recognized and mitigated through mechanistic analysis. semanticscholar.org

Advanced Spectroscopic and Chromatographic Methodologies for Research on 3 Bromophenyl 3,4 Dimethoxyphenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Research

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of (3-Bromophenyl)(3,4-dimethoxyphenyl)methanol in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular framework.

In the ¹H NMR spectrum, distinct signals are expected for the protons on each of the two aromatic rings, the methoxy (B1213986) groups, the benzylic methine, and the hydroxyl group. The aromatic protons on the 3,4-dimethoxyphenyl ring would typically appear as a set of coupled signals (doublets and a doublet of doublets), while the protons on the 3-bromophenyl ring would exhibit a different pattern due to the bromo-substituent's electronic effects. The two methoxy groups are expected to present as sharp singlets, potentially with slightly different chemical shifts. vulcanchem.com The single proton on the carbon bridging the two rings (the benzylic proton) would appear as a singlet, and the hydroxyl proton would likely be a broad singlet, the position of which can be concentration and solvent dependent. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. Key signals would include those for the carbon atom bonded to the bromine (C-Br), the two carbons bonded to the methoxy groups (C-O), the benzylic carbon (CH-OH), and the two methoxy carbons themselves. vulcanchem.com Aromatic carbons typically resonate in the δ 110–150 ppm range, while the benzylic carbon bearing the hydroxyl group is expected around δ 70–75 ppm. vulcanchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.7 - 7.6 | 110 - 150 |

| Methine Proton (-CHOH-) | ~5.7 | 70 - 75 |

| Methoxy Protons (-OCH₃) | 3.8 - 3.9 | 55 - 56 |

Note: Predicted values are based on data from analogous compounds.

2D NMR Techniques for Full Assignment and Stereochemical Elucidation

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex aromatic systems. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would be used to trace the connectivity of protons within the 3-bromophenyl and 3,4-dimethoxyphenyl rings, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal and assign the methine and methoxy signals. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes longer-range (2-3 bond) correlations between protons and carbons. HMBC is critical for identifying quaternary (non-protonated) carbons and for piecing the entire molecular structure together. For instance, correlations from the benzylic methine proton to carbons in both aromatic rings would confirm the connectivity of the central methanol (B129727) unit to the phenyl moieties. ipb.pt

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. They can provide insights into the preferred three-dimensional conformation of the molecule in solution, such as the relative orientation of the two phenyl rings.

Dynamic NMR Studies (if applicable for conformational flexibility)

The single C-C bonds linking the aromatic rings to the central benzylic carbon may exhibit restricted rotation. Dynamic NMR (DNMR) studies, specifically variable-temperature (VT) NMR, could be employed to investigate this conformational flexibility. If the rotational barrier is significant, cooling the sample might slow the interchange between different rotational conformers (rotamers) to a rate observable on the NMR timescale. This would manifest as signal broadening, followed by splitting into separate signals for each conformer at lower temperatures. From the temperature at which these signals coalesce, the energy barrier for rotation can be calculated, providing valuable thermodynamic data about the molecule's flexibility.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for elucidating its structure through analysis of its fragmentation patterns.

The most distinctive feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the presence of a bromine atom, this peak would appear as a doublet (M⁺ and M⁺+2) of nearly equal intensity, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. miamioh.edu This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

Under electron ionization (EI), the molecule would undergo predictable fragmentation. Key fragmentation pathways would likely include:

Loss of water: A peak corresponding to [M-H₂O]⁺ is expected due to the elimination of water from the alcohol functional group.

Alpha-cleavage: Cleavage of the bonds adjacent to the oxygen atom can lead to the loss of either the 3-bromophenyl radical or the 3,4-dimethoxyphenyl radical, resulting in prominent fragment ions.

Formation of a stabilized cation: The most dominant fragmentation pathway is often the cleavage of a C-C bond to form a highly resonance-stabilized cation. For this molecule, cleavage of the bond between the benzylic carbon and one of the rings would generate a substituted benzyl (B1604629) cation. Loss of the 3-bromophenyl radical would yield a 3,4-dimethoxybenzyl cation.

Table 2: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Notes |

|---|---|---|

| 322/324 | [C₁₅H₁₅BrO₃]⁺ | Molecular ion (M⁺), showing ⁷⁹Br/⁸¹Br isotopic pattern |

| 304/306 | [M - H₂O]⁺ | Loss of water |

| 245 | [M - Br]⁺ | Loss of bromine radical |

| 167 | [C₉H₁₁O₂]⁺ | 3,4-dimethoxybenzyl cation |

Note: Proposed fragments are based on common fragmentation pathways for benzylic alcohols and halogenated aromatic compounds.

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is particularly useful for identifying the target compound within a complex matrix. In an MS/MS experiment, the molecular ion of this compound (m/z 322 or 324) would be selectively isolated, and then subjected to collision-induced dissociation (CID) to generate a secondary mass spectrum of its fragments. This process provides a unique "fingerprint" of the parent ion, allowing for its confident identification and structural confirmation even in the presence of other compounds, without the need for extensive chromatographic separation.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive and precise structural information for this compound in the solid state. This technique can determine the exact spatial arrangement of atoms, yielding accurate bond lengths, bond angles, and torsion angles.

The resulting crystal structure would reveal the molecule's solid-state conformation, including the relative orientation of the 3-bromophenyl and 3,4-dimethoxyphenyl rings. Furthermore, analysis of the crystal packing would provide invaluable insights into the non-covalent interactions that govern its supramolecular assembly. Key intermolecular interactions likely to be observed include:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, likely forming O-H···O hydrogen bonds with neighboring molecules, creating chains or more complex networks.

Halogen Bonding: The bromine atom can act as a halogen bond donor, potentially forming C-Br···O interactions with the oxygen atoms of the methoxy or hydroxyl groups of adjacent molecules.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. ijirset.com

C-H···π Interactions: Hydrogen atoms on the aromatic rings or methoxy groups could interact with the electron-rich π-systems of neighboring rings. ijirset.com

Table 3: Representative Crystallographic Parameters for a Related Molecular Structure

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.223 |

| b (Å) | 16.987 |

| c (Å) | 11.196 |

| β (°) | 106.37 |

Note: Data is from a related dimethoxyphenyl derivative and is for illustrative purposes only. ijirset.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing information on chemical bonding. The IR and Raman spectra for this compound are expected to be complementary and rich in information.

Key expected vibrational bands include:

O-H Stretch: A strong, broad absorption in the IR spectrum between 3600 and 3200 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding. vulcanchem.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy groups are found between 3000 and 2850 cm⁻¹. theaic.org

Aromatic C=C Stretches: Multiple bands between 1600 and 1450 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon bonds within the two aromatic rings.

C-O Stretches: Strong bands corresponding to the C-O stretching of the alcohol and the aryl-ether linkages are expected in the 1300 to 1000 cm⁻¹ region. vulcanchem.com

C-Br Stretch: The vibration associated with the carbon-bromine bond is expected to appear as a strong absorption in the lower frequency region of the IR spectrum, typically between 600 and 500 cm⁻¹.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|

| O-H stretch (H-bonded) | 3600 - 3200 | IR |

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C stretch | 1600 - 1450 | IR, Raman |

| C-O stretch (ether, alcohol) | 1300 - 1000 | IR |

Note: Predicted frequencies are based on established group frequency correlations. vulcanchem.comtheaic.org

Advanced Chromatographic Techniques for Purity Assessment, Separation, and Isolation of this compound and its Derivatives

The rigorous analysis of this compound, a chiral diarylmethanol, necessitates the use of advanced chromatographic methodologies. These techniques are crucial for assessing the purity of synthesized batches, separating the final product from starting materials and byproducts, and isolating individual enantiomers, which may exhibit different biological activities. The selection of a specific chromatographic method depends on the analytical goal, whether it is rapid purity determination, high-resolution separation of stereoisomers, or large-scale purification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity verification of non-volatile organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. The presence of the aromatic rings and the polar hydroxyl group allows for excellent retention and separation on C18 columns. A method for determining bromine in organic compounds by HPLC involves detection at 240 nm, a wavelength at which the phenyl rings in the target molecule would also exhibit strong absorbance, making UV detection a highly effective approach. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC), a high-pressure variant of HPLC, can also be employed to achieve faster analysis times and improved resolution. mdpi.commdpi.com

Detailed research findings indicate that a gradient elution method is often optimal for separating the main compound from potential impurities, which may have varying polarities. For instance, unreacted starting materials such as 3-bromobenzaldehyde (B42254) or 3,4-dimethoxybenzene would have significantly different retention times from the more polar methanol product.

Table 1: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Condition | Rationale |

| Instrument | HPLC or UHPLC System with UV Detector | Standard for purity analysis of aromatic compounds. |

| Column | C18, 250 x 4.6 mm, 5 µm particle size | Excellent retention and separation for moderately polar compounds. |

| Mobile Phase A | Water (with 0.1% Formic Acid) | Aqueous component for reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) | Organic modifier to elute the compound. |

| Gradient | 50% B to 95% B over 15 minutes | Ensures elution of both polar and nonpolar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |

| Detection | UV at 240 nm and 280 nm | Wavelengths for optimal detection of brominated and aromatic systems. nih.gov |

| Expected Rt | ~8.5 minutes | Estimated retention time under these conditions. |

Gas Chromatography (GC) for Volatility-Based Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. epa.gov For this compound, GC analysis can be performed to assess purity, particularly for identifying volatile impurities. Given its molecular weight and hydroxyl group, derivatization (e.g., silylation) may be necessary to increase volatility and improve peak shape. However, direct analysis on a polar column at an elevated temperature is also feasible. nist.gov A Flame Ionization Detector (FID) is generally suitable for carbon-containing organic compounds, providing high sensitivity.

Table 2: Illustrative GC Method for this compound

| Parameter | Condition | Rationale |

| Instrument | Gas Chromatograph with FID | Standard for volatile organic compound analysis. researchgate.net |

| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film | A versatile, medium-polarity column suitable for a wide range of analytes. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for GC. |

| Flow Rate | 1.2 mL/min (constant flow) | Optimal for capillary column resolution. |

| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte. |

| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min | Temperature gradient to separate compounds with different boiling points. |

| Detector Temp | 310 °C | Prevents condensation of the analyte post-separation. |

Supercritical Fluid Chromatography (SFC) for Chiral Separation

The central carbon atom in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a predominant technique for chiral separations due to its high efficiency, speed, and reduced consumption of organic solvents compared to HPLC. afmps.beymcamerica.com The mobile phase typically consists of supercritical carbon dioxide and an organic modifier, often an alcohol like methanol or ethanol. hplc.eu

The key to successful enantiomeric separation lies in the selection of a Chiral Stationary Phase (CSP). Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD, Chiralcel® OD), are highly effective for resolving a wide range of chiral molecules. nih.gov A screening approach using several different CSPs and alcohol modifiers is a common strategy to identify the optimal conditions for baseline separation of the enantiomers. ymcamerica.comnih.gov The coupling of achiral and chiral columns can also be employed to concurrently remove achiral impurities while separating enantiomers, simplifying the purification process. americanpharmaceuticalreview.com

Table 3: Chiral SFC Screening Strategy for this compound Enantiomers

| Parameter | Condition Set 1 | Condition Set 2 | Condition Set 3 | Condition Set 4 |

| Instrument | Analytical SFC System with UV Detector | Analytical SFC System with UV Detector | Analytical SFC System with UV Detector | Analytical SFC System with UV Detector |

| Column | Chiralpak AD-H (Amylose derivative) | Chiralcel OD-H (Cellulose derivative) | Chiralpak AS (Amylose derivative) | Chiralcel OJ (Cellulose derivative) |

| Mobile Phase | CO₂ / Methanol (80:20 v/v) | CO₂ / Methanol (80:20 v/v) | CO₂ / Isopropanol (B130326) (85:15 v/v) | CO₂ / Isopropanol (85:15 v/v) |

| Flow Rate | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min |

| Back Pressure | 150 bar | 150 bar | 150 bar | 150 bar |

| Temperature | 40 °C | 40 °C | 40 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm | UV at 254 nm |

| Expected Outcome | Evaluation of enantiomeric resolution (Rs) | Evaluation of enantiomeric resolution (Rs) | Evaluation of enantiomeric resolution (Rs) | Evaluation of enantiomeric resolution (Rs) |

Column Chromatography for Preparative Isolation and Purification

Following chemical synthesis, the crude product mixture containing this compound must be purified. banglajol.info Column chromatography is the most common and effective method for the preparative-scale isolation of target compounds from complex mixtures. column-chromatography.comresearchgate.net This technique separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it. semanticscholar.org

For a moderately polar compound like the target methanol, silica (B1680970) gel is the standard stationary phase. A mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is used. researchgate.net By gradually increasing the proportion of the polar solvent (gradient elution), compounds are eluted in order of increasing polarity. The separation is monitored by Thin Layer Chromatography (TLC) to identify and combine fractions containing the pure product. banglajol.info

Table 4: General Protocol for Column Chromatography Purification

| Parameter | Description | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard adsorbent for separating compounds of moderate polarity. |

| Mobile Phase | Hexane / Ethyl Acetate Gradient | Allows for the separation of nonpolar byproducts from the more polar product. |

| Elution Gradient | Starting with 95:5 Hexane:EtOAc, gradually increasing to 70:30 Hexane:EtOAc | The gradient is optimized using TLC to achieve a retention factor (Rf) of ~0.3 for the target compound. |

| Loading Method | Dry loading (adsorbed onto silica gel) or direct liquid loading | Ensures an even distribution of the crude sample at the top of the column. |

| Fraction Analysis | Thin Layer Chromatography (TLC) with UV visualization | Used to check the purity of collected fractions before combining them. banglajol.info |

Theoretical and Computational Chemistry Studies on 3 Bromophenyl 3,4 Dimethoxyphenyl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods can elucidate regions of high or low electron density, predict the energies of frontier molecular orbitals, and thereby offer insights into the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost. nih.govdntb.gov.ua For (3-Bromophenyl)(3,4-dimethoxyphenyl)methanol, DFT calculations, often employing hybrid functionals like B3LYP in conjunction with a suitable basis set such as 6-311G(d,p), can be used to determine a range of electronic and structural properties. nih.gov

DFT is instrumental in optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. From this optimized structure, further analyses can be performed. The calculation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. rsc.org

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electrostatic potential on the electron density surface. These maps reveal the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide to its intermolecular interactions and reactive sites. nih.gov Natural Bond Orbital (NBO) analysis, another tool often used alongside DFT, can provide detailed information about charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

A hypothetical table of DFT-calculated properties for this compound is presented below, illustrating the type of data that would be generated.

| Property | Calculated Value | Significance |

| Total Energy | [Arbitrary Value, e.g., -2500 Hartrees] | Thermodynamic stability of the molecule. |

| HOMO Energy | [Arbitrary Value, e.g., -6.2 eV] | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | [Arbitrary Value, e.g., -1.5 eV] | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | [Arbitrary Value, e.g., 4.7 eV] | Indicator of chemical reactivity and stability. |

| Dipole Moment | [Arbitrary Value, e.g., 2.5 Debye] | Provides insight into the molecule's polarity. |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain properties. researchgate.net

For a molecule like this compound, these high-level calculations can be used to benchmark the results obtained from more cost-effective DFT methods. They are particularly valuable for obtaining precise energies for different conformations or for studying reaction mechanisms where electron correlation effects are significant. While a full geometry optimization using coupled-cluster methods might be computationally expensive, single-point energy calculations on DFT-optimized geometries can provide a more accurate electronic energy.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

The biological activity and physicochemical properties of a flexible molecule like this compound are not determined by a single static structure, but rather by an ensemble of accessible conformations. md-simulations.de Molecular modeling and dynamics simulations are essential tools for exploring this conformational landscape.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms over time, providing a detailed view of the molecule's flexibility and conformational preferences. fu-berlin.denih.gov

For this compound, an MD simulation would typically be performed by placing the molecule in a simulated solvent box (e.g., water) to mimic physiological conditions. Over the course of the simulation (nanoseconds to microseconds), the molecule would be observed to rotate around its single bonds, leading to a variety of conformations. Analysis of the MD trajectory can reveal the most populated conformational states, the energy barriers between them, and the influence of the solvent on the molecule's structure. This information is crucial for understanding how the molecule might interact with biological targets.

Computational chemistry methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. nih.govmdpi.com For this compound, both DFT and time-dependent DFT (TD-DFT) can be employed to predict infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. rsc.org

Calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. sns.it The prediction of NMR chemical shifts and spin-spin coupling constants is another important application, which can help in the structural elucidation of the molecule and its conformers. nih.gov TD-DFT calculations can predict the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. rsc.org

A hypothetical data table for predicted spectroscopic parameters is shown below.

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

| Key IR Frequencies (cm⁻¹) | C-Br stretch: ~680; C-O stretch: ~1250; O-H stretch: ~3400 | Aids in the assignment of peaks in an experimental IR spectrum. |

| ¹H NMR Chemical Shifts (ppm) | Aromatic protons: 6.8-7.5; Methine proton: ~5.7; Methoxy (B1213986) protons: ~3.9 | Helps in the structural confirmation and assignment of proton signals. |

| ¹³C NMR Chemical Shifts (ppm) | Aromatic carbons: 110-150; Methine carbon: ~75; Methoxy carbons: ~56 | Assists in the assignment of carbon signals and structural verification. |

| UV-Vis λmax (nm) | ~280 | Correlates with the electronic transitions within the molecule. |

Development of Quantitative Structure-Property Relationship (QSPR) Models for Related Diarylmethanols

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical or biological properties of compounds based on their chemical structure. researchgate.netnih.gov These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property for a series of related compounds. nih.gov

For a class of compounds like diarylmethanols, a QSPR model could be developed to predict properties such as solubility, lipophilicity (logP), or melting point. The first step in building a QSPR model is to calculate a wide range of molecular descriptors for a set of diarylmethanols with known experimental data. These descriptors can be constitutional, topological, geometric, or quantum-chemical in nature.

Subsequently, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to select the most relevant descriptors and to build a predictive model. arxiv.org Once a robust QSPR model is developed and validated, it can be used to predict the properties of new or untested diarylmethanols, such as this compound, thereby prioritizing synthetic efforts and reducing the need for extensive experimental testing.

Exploration of 3 Bromophenyl 3,4 Dimethoxyphenyl Methanol in Advanced Materials Science and Synthetic Strategy

Precursor in Polymer Chemistry and Functional Material Synthesis

There is limited direct evidence of (3-Bromophenyl)(3,4-dimethoxyphenyl)methanol being used as a precursor in polymer chemistry. However, its bifunctional nature, featuring a reactive alcohol group and a bromine atom, suggests its potential as a monomer in the synthesis of specialty polymers. The hydroxyl group can be used for polyester (B1180765) or polyether synthesis, while the bromo-substituent can serve as a site for cross-coupling reactions to introduce other functional groups or to form carbon-carbon bonds in polymer chains.

For instance, structurally similar molecules are employed in creating materials with specific optoelectronic properties. The incorporation of bromine can enhance intersystem crossing, which is beneficial for applications in phosphorescent organic light-emitting diodes (OLEDs). Furthermore, the dimethoxybenzene moiety is electron-rich and can influence the electronic properties of a resulting polymer.

| Potential Polymerization Route | Reactive Group | Resulting Polymer Type (Hypothetical) | Potential Application |

| Polycondensation | -OH group | Polyester, Polyether | Specialty plastics, resins |

| Cross-coupling polymerization (e.g., Suzuki, Heck) | -Br group | Conjugated polymer | Optoelectronic devices |

Intermediates in the Total Synthesis of Complex Organic Molecules

Brominated and methoxylated phenyl methanols are valuable intermediates in the total synthesis of natural products and other complex organic molecules. researchgate.netnih.govnih.gov The strategic placement of the bromo and methoxy (B1213986) groups allows for selective functionalization and construction of intricate molecular architectures.

For example, compounds like (2-bromo-4,5-dimethoxyphenyl)methanol and (3-bromo-4,5-dimethoxyphenyl)methanol have been utilized in the synthesis of bioactive bromophenols and diaryl methanes. researchgate.netmdpi.com These syntheses often involve the conversion of the methanol (B129727) group into other functionalities or using the aryl rings for coupling reactions. The bromine atom can be readily converted to an organometallic reagent for C-C bond formation or be a leaving group in nucleophilic substitution reactions. The methoxy groups can be demethylated to reveal phenols, which are common in many natural products. mdpi.com

Table of Related Intermediates in Synthesis:

| Intermediate Compound | Role in Synthesis | Reference |

|---|---|---|

| (2-bromo-4,5-dimethoxyphenyl)methanol | Precursor for diaryl methanes with potential biological activity. | mdpi.com |

| (3-bromo-4,5-dimethoxyphenyl)methanol | Starting material for the total synthesis of a biologically active dibrominated natural product. | researchgate.net |

Building Blocks for Supramolecular Chemistry and Self-Assembly Research

While there is no specific research on the use of This compound in supramolecular chemistry, its close analog, 3,4-dimethoxybenzyl alcohol (also known as veratryl alcohol), is a well-known precursor for the synthesis of cyclotriveratrylenes (CTVs). sigmaaldrich.comsigmaaldrich.comwikipedia.org CTVs are bowl-shaped molecules that can act as hosts for smaller guest molecules, forming the basis of host-guest chemistry and the construction of more complex supramolecular assemblies. sigmaaldrich.comsigmaaldrich.com

The presence of the 3-bromophenyl group in the title compound could introduce interesting modifications to such supramolecular structures. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly used to direct the self-assembly of molecules. This could lead to novel solid-state packing arrangements or the formation of unique host-guest complexes.

Applications in Heterogeneous and Homogeneous Catalysis Research

The potential for This compound in catalysis research would likely stem from its use as a precursor to ligands for metal catalysts. The diarylmethanol core can be modified to incorporate coordinating groups like phosphines or amines. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be tuned by the bromo and dimethoxy substituents.

For instance, Schiff bases derived from substituted aromatic aldehydes and amines are known to be excellent ligands in catalysis. nih.govThis compound could be oxidized to the corresponding benzophenone (B1666685), which could then be converted to a Schiff base ligand. The bromine atom on the ligand could also serve as a handle to immobilize the catalyst on a solid support, facilitating its recovery and reuse in heterogeneous catalysis.

Photochemical and Electrochemical Properties in Material Science Research